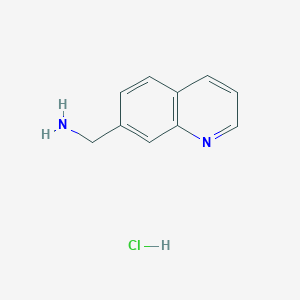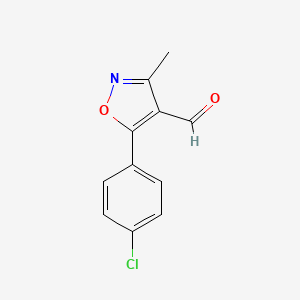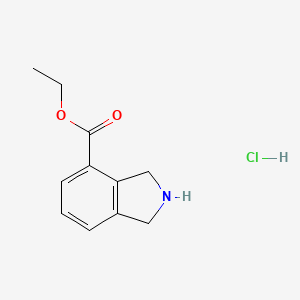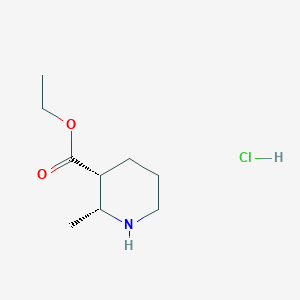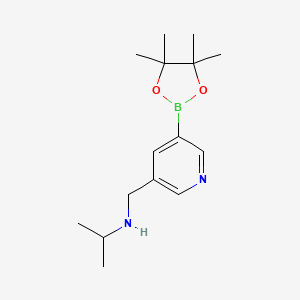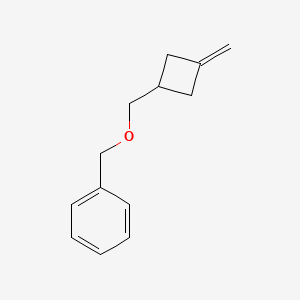
(3-Methylenecyclobutyl)methoxymethylbenzene
描述
(3-Methylenecyclobutyl)methoxymethylbenzene is an organic compound with the molecular formula C13H16O and a molecular weight of 188.27 g/mol It is characterized by a methylenecyclobutyl group attached to a methoxymethylbenzene moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-Methylenecyclobutyl)methoxymethylbenzene typically involves the reaction of cyclobutylmethanol with benzyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reactants. The product is then purified using standard techniques such as column chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and minimize by-products. The use of continuous flow reactors and automated purification systems can enhance the efficiency of the production process.
化学反应分析
Types of Reactions
(3-Methylenecyclobutyl)methoxymethylbenzene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the methylenecyclobutyl group to a cyclobutyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)
Substitution: Sodium hydride (NaH), potassium carbonate (K2CO3), various nucleophiles
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Cyclobutyl derivatives
Substitution: Benzyl-substituted derivatives
科学研究应用
(3-Methylenecyclobutyl)methoxymethylbenzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in the development of new materials and pharmaceuticals.
Biology: The compound is studied for its potential biological activity. Researchers investigate its interactions with various biological targets to understand its mechanism of action.
Medicine: Preliminary studies suggest that this compound may have therapeutic potential. It is being explored for its effects on certain diseases and conditions.
Industry: The compound is used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of (3-Methylenecyclobutyl)methoxymethylbenzene involves its interaction with specific molecular targets. The methylenecyclobutyl group can undergo ring-opening reactions, leading to the formation of reactive intermediates that interact with biological macromolecules. These interactions can modulate various biochemical pathways, resulting in the compound’s observed effects .
相似化合物的比较
Similar Compounds
(3-Methylenecyclobutyl)methylbenzene: Similar structure but lacks the methoxy group.
Cyclobutylmethoxymethylbenzene: Similar structure but lacks the methylene group.
Methoxymethylbenzene: Similar structure but lacks the cyclobutyl group.
Uniqueness
(3-Methylenecyclobutyl)methoxymethylbenzene is unique due to the presence of both the methylenecyclobutyl and methoxymethylbenzene moieties. This combination imparts distinct chemical and physical properties, making it a valuable compound for various applications. Its ability to undergo diverse chemical reactions and its potential biological activity further enhance its significance in scientific research .
属性
IUPAC Name |
(3-methylidenecyclobutyl)methoxymethylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O/c1-11-7-13(8-11)10-14-9-12-5-3-2-4-6-12/h2-6,13H,1,7-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIAUXIDOHJGVPS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C1CC(C1)COCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
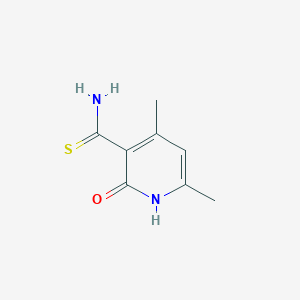
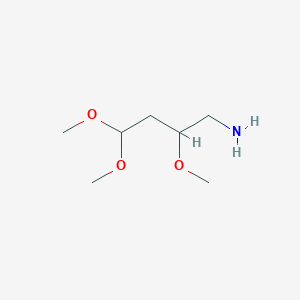
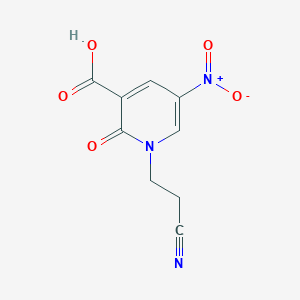

![3-(Hydroxymethyl)bicyclo[1.1.1]pentane-1-carbonitrile](/img/structure/B1398668.png)
![4,4,5,5-Tetramethyl-2-(5-(trifluoromethyl)benzo[b]thiophen-2-yl)-1,3,2-dioxaborolane](/img/structure/B1398672.png)
